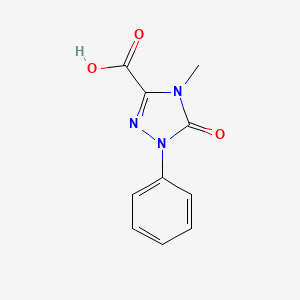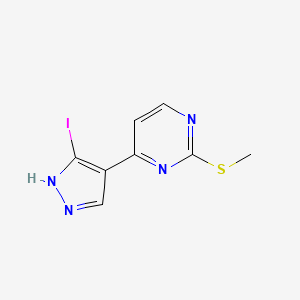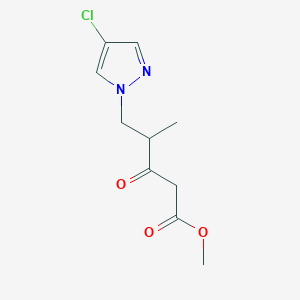
5-(4-Chloro-pyrazol-1-yl)-4-methyl-3-oxo-pentanoic acid methyl ester
Descripción general
Descripción
The compound “5-(4-Chloro-pyrazol-1-yl)-4-methyl-3-oxo-pentanoic acid methyl ester” appears to be a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a chlorine atom at the 4-position. The molecule also contains a methyl ester group, which is a common functional group in organic chemistry.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazole ring, followed by the introduction of the chlorine atom, the methyl group, and the ester group. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring, being aromatic, would contribute to the compound’s stability. The chlorine atom, being electronegative, would likely pull electron density towards itself, potentially affecting the compound’s reactivity.Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The chlorine atom might make the compound susceptible to nucleophilic substitution reactions. The ester group could undergo hydrolysis, especially under acidic or basic conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ester group might make the compound polar, affecting its solubility in different solvents. The chlorine atom might increase the compound’s molecular weight and boiling point.Aplicaciones Científicas De Investigación
Synthesis and Evaluation of Prodrugs
Research on prodrugs, such as the synthesis and evaluation of (2-oxo-1,3-dioxol-4-yl)methyl esters of 3-hydroxy-alpha-methyltyrosine (methyldopa), reveals that these compounds can undergo hydrolysis to yield significant plasma levels of the active drug, demonstrating their potential as viable prodrugs for medicinal applications (Saari et al., 1984).
Antinociceptive Effects
Studies on novel pyrazoline methyl ester compounds have shown significant antinociceptive potential in chemical and thermal models of pain in mice, indicating their potential use in the development of new analgesics (Milano et al., 2008).
Neuroprotective Properties
Research on pyrazole compounds targeting kappa opioid receptors has demonstrated their effectiveness in various clinically-relevant pain models, highlighting their potential as novel, potent, orally active, and safe analgesic drugs (Trevisan et al., 2013).
Vasorelaxant Effects
The study of new pyrazole derivatives has revealed their analgesic, anti-inflammatory, and vasorelaxant effects, implicating the involvement of the NO/cGMP pathway and K+ channels in their mode of action, which could be beneficial for developing drugs with multiple therapeutic effects (Oliveira et al., 2017).
Antihyperglycemic Agents
Research into (4-substituted benzyl) (trifluoromethyl)pyrazoles and -pyrazolones has identified potent antihyperglycemic agents, offering insights into new classes of drugs that correct hyperglycemia by selective inhibition of renal tubular glucose reabsorption (Kees et al., 1996).
Safety And Hazards
Without specific safety data, it’s hard to comment on the potential hazards of this compound. However, as with all chemicals, it should be handled with appropriate safety precautions.
Direcciones Futuras
The study of this compound could open up new avenues in various fields, depending on its properties and reactivity. It could be of interest in medicinal chemistry, materials science, or synthetic chemistry, among others.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and literature would be required.
Propiedades
IUPAC Name |
methyl 5-(4-chloropyrazol-1-yl)-4-methyl-3-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O3/c1-7(9(14)3-10(15)16-2)5-13-6-8(11)4-12-13/h4,6-7H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUCOOVLZFQBHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(C=N1)Cl)C(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-pyrazol-1-yl)-4-methyl-3-oxo-pentanoic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




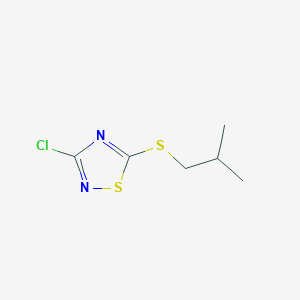
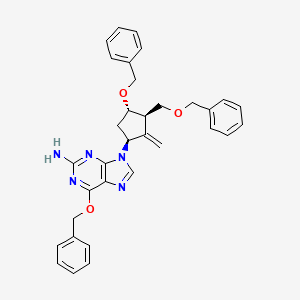
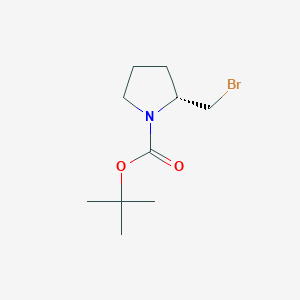

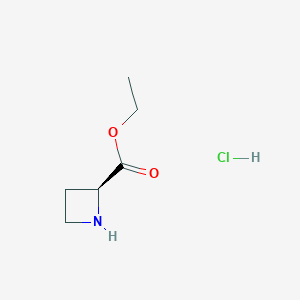
![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-[3,4-bis(benzyloxy)phenyl]propanoic acid](/img/structure/B1394194.png)
![3-[1-(2-Methoxy-ethyl)-5-oxo-pyrrolidin-3-yl]-3-oxo-propionic acid methyl ester](/img/structure/B1394196.png)
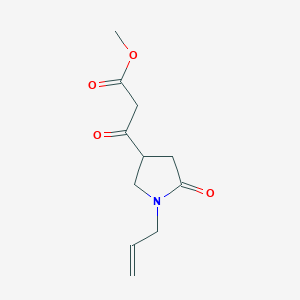

![6-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1394200.png)

